(2-Bromophenyl)methylamine, with the molecular formula and a molecular weight of 256.18 g/mol, is a chemical compound notable for its applications in research and potential pharmaceutical development. It is classified under the GHS (Globally Harmonized System) as Aquatic Chronic 2, indicating it poses a hazard to aquatic life with long-lasting effects . The compound is primarily utilized in synthetic organic chemistry and medicinal chemistry due to its unique structural properties.
The synthesis of (2-Bromophenyl)methylamine can be approached through various methods, typically involving the use of amine coupling reactions. One common method involves the reaction of 2-bromobenzyl chloride with 3-methylbutan-2-amine in the presence of a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution. This process can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity .
The structural representation of (2-Bromophenyl)methylamine can be described using various notations:
InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3
CC(C)C(C)NCC1=CC(=CC=C1)Br
These notations reveal the compound's functional groups and connectivity, highlighting the presence of a bromine atom on the aromatic ring and an amine functional group attached to a branched alkyl chain .
Property | Value |
---|---|
Molecular Formula | C12H18BrN |
Molecular Weight | 256.18 g/mol |
IUPAC Name | N-[(2-bromophenyl)methyl]-3-methylbutan-2-amine |
Canonical SMILES | CC(C)C(C)NCC1=CC(=CC=C1)Br |
(2-Bromophenyl)methylamine can participate in various chemical reactions typical for amines and aromatic compounds. Notably, it may undergo:
For example, in nucleophilic substitution reactions, the compound can react with alkyl halides in the presence of a base to yield higher substituted amines.
The mechanism by which (2-Bromophenyl)methylamine exerts its effects is primarily through its interactions as an amine in biological systems. As an amine, it can participate in hydrogen bonding and act as a ligand in various biochemical pathways.
The compound's mechanism often involves:
While specific boiling and melting points are not extensively documented for this compound, typical physical properties include:
Key chemical properties include:
The compound's stability under various pH levels and temperatures is crucial for its application in synthetic processes and biological assays.
(2-Bromophenyl)methylamine has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6